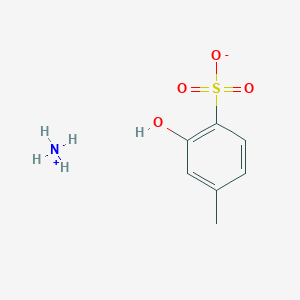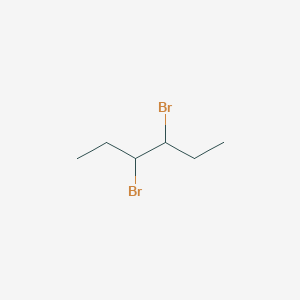
3,4-Dibromohexane
Vue d'ensemble
Description
3,4-Dibromohexane: is an organic compound with the molecular formula C6H12Br2 . It is a dibromoalkane, meaning it contains two bromine atoms attached to a hexane backbone. This compound is of interest in organic synthesis and various chemical reactions due to its reactivity and the presence of two bromine atoms, which can participate in a variety of chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dibromohexane can be synthesized through the bromination of hexane. One common method involves the addition of bromine (Br2) to hexane in the presence of a catalyst or under UV light. The reaction typically proceeds via a free radical mechanism, where the bromine molecules are homolytically cleaved to form bromine radicals, which then react with the hexane to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the combination of dimethyl sulfoxide (DMSO) and oxalyl bromide has been reported as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This method offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to hexane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Formation of 3,4-hexanediol.
Elimination: Formation of hex-3-ene.
Reduction: Formation of hexane.
Applications De Recherche Scientifique
3,4-Dibromohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.
Chemical Reactions Studies: It is used to study the mechanisms of halogenation and other related reactions.
Mécanisme D'action
The mechanism of action of 3,4-dibromohexane in chemical reactions typically involves the participation of the bromine atoms. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, they are removed to form double bonds. The presence of bromine atoms makes the compound highly reactive and suitable for various transformations.
Comparaison Avec Des Composés Similaires
1,2-Dibromoethane: Another dibromoalkane with two bromine atoms on adjacent carbon atoms.
1,6-Dibromohexane: A dibromoalkane with bromine atoms at the terminal positions of the hexane chain.
3,4-Dichlorohexane: A similar compound with chlorine atoms instead of bromine.
Uniqueness: 3,4-Dibromohexane is unique due to the position of the bromine atoms on the hexane chain, which allows for specific reactivity patterns and the formation of unique products in chemical reactions. Its reactivity and the ability to undergo various transformations make it a valuable compound in organic synthesis and research.
Propriétés
IUPAC Name |
3,4-dibromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBYNRFLHNSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407767 | |
| Record name | 3,4-Dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-12-0, 16230-28-7 | |
| Record name | 3,4-Dibromohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89583-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibromohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the predominant conformational isomers of 3,4-dibromohexane and how do they influence its reactivity?
A1: this compound exists as both meso and DL isomers. Research using infrared and NMR spectroscopy has revealed that the conformational preference around the central C3-C4 bond in both this compound and 2,3-dichlorobutane is influenced by steric interactions. [] These studies also utilized semi-empirical calculations to understand the energy landscape of different conformers. In the case of electrochemical reduction, the meso-isomer, which can readily adopt an anti-configuration, preferentially undergoes anti-elimination of bromide ions. [] Conversely, the DL-isomer struggles to attain this anti-configuration, impacting its reactivity. []
Q2: How does the electrochemical reduction of this compound proceed?
A2: The electrochemical reduction of this compound is a complex process influenced by factors such as the electrode material, solvent, and applied potential. Studies have shown that the cis/trans ratio of the product, hex-3-ene, can be manipulated by varying the electrode potential. [] This suggests that the reaction pathway can involve both concerted and stepwise mechanisms. Interestingly, in liquid ammonia, solvated electrons can facilitate a stepwise reduction through an intermediate capable of free rotation, leading to similar product yields for both meso and DL reactants. []
Q3: What spectroscopic techniques have been used to characterize this compound?
A3: Infrared and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the conformational dynamics of this compound and its halogenated analogs. [] Additionally, vibrational spectroscopy has been employed to study the centrosymmetric characteristics of meso-3,4-dibromohexane and meso-2,3,4,5-tetrabromohexane. [, ] These techniques provide valuable insights into the molecular structure and vibrational modes of these compounds.
Q4: Are there any computational models for understanding the electrochemical behavior of this compound?
A4: Research on the cathodic reduction of this compound has incorporated calculations to determine the distance of electron transfer from the electrode surface to the reacting molecule, considering a rectangular tunnelling barrier. [] This approach helps to model and understand the kinetics of the electron transfer process during the electrochemical reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




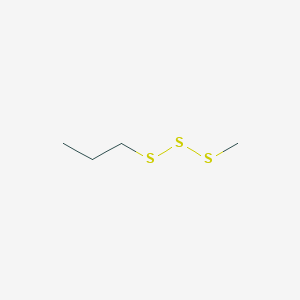
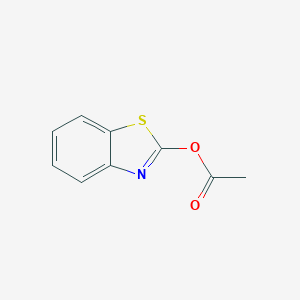
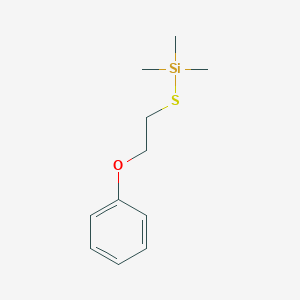

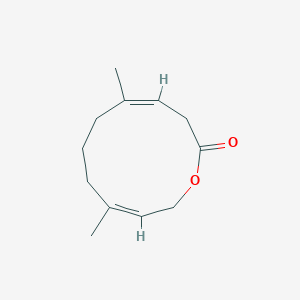

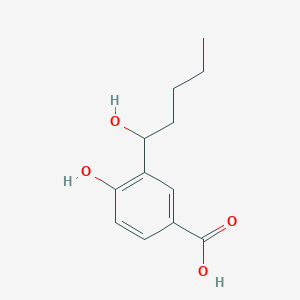


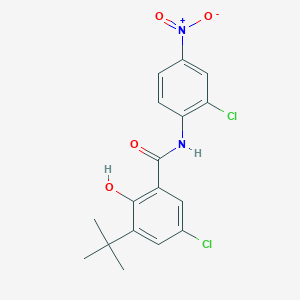
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
